molecular formula C12H15NO B4977027 N-cyclopropyl-2,4-dimethylbenzamide

N-cyclopropyl-2,4-dimethylbenzamide

Cat. No. B4977027
M. Wt: 189.25 g/mol
InChI Key: REKRWROGJDBMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,4-dimethylbenzamide, also known as CPDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPDMB belongs to the class of amide compounds and is characterized by its cyclopropyl and dimethyl substituents on the benzene ring.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. In particular, N-cyclopropyl-2,4-dimethylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-cyclopropyl-2,4-dimethylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-cyclopropyl-2,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-cyclopropyl-2,4-dimethylbenzamide inhibits the activity of COX-2 and reduces the production of prostaglandins, which are inflammatory mediators. N-cyclopropyl-2,4-dimethylbenzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have demonstrated that N-cyclopropyl-2,4-dimethylbenzamide reduces the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,4-dimethylbenzamide has several advantages for lab experiments, including its high purity and stability. N-cyclopropyl-2,4-dimethylbenzamide is also readily available and relatively inexpensive. However, N-cyclopropyl-2,4-dimethylbenzamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling N-cyclopropyl-2,4-dimethylbenzamide in lab experiments.

Future Directions

For the study of N-cyclopropyl-2,4-dimethylbenzamide include the development of N-cyclopropyl-2,4-dimethylbenzamide analogs with improved properties and the investigation of N-cyclopropyl-2,4-dimethylbenzamide as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with cyclopropylamine. The reaction proceeds in the presence of a condensing agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a coupling agent, such as N-hydroxysuccinimide (NHS). The resulting product is N-cyclopropyl-2,4-dimethylbenzamide, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

N-cyclopropyl-2,4-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-cyclopropyl-2,4-dimethylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In material science, N-cyclopropyl-2,4-dimethylbenzamide has been explored as a building block for the synthesis of new materials, such as polymers and liquid crystals. In environmental science, N-cyclopropyl-2,4-dimethylbenzamide has been investigated as a potential pollutant and its behavior in the environment.

properties

IUPAC Name

N-cyclopropyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-6-11(9(2)7-8)12(14)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRWROGJDBMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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